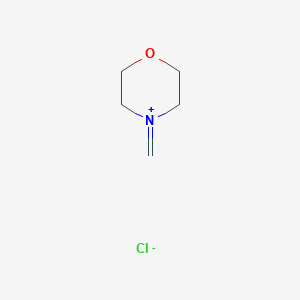

4-Methylenemorpholin-4-ium chloride

Description

4-Methylenemorpholin-4-ium chloride is a quaternary ammonium salt featuring a morpholine ring substituted with a methylene group (-CH₂-) and a chloride counterion. Morpholinium salts are widely utilized in organic synthesis, catalysis, and pharmaceutical intermediates due to their stability, solubility, and reactivity .

Properties

IUPAC Name |

4-methylidenemorpholin-4-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO.ClH/c1-6-2-4-7-5-3-6;/h1-5H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEGHAIFYJPHBQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=[N+]1CCOCC1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463623 | |

| Record name | Morpholinium, 4-methylene-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52853-19-7 | |

| Record name | Morpholinium, 4-methylene-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Procedure

A representative preparation method involves the reaction of morpholine with a methylene source under inert atmosphere conditions, such as argon, to prevent side reactions. The process typically includes:

- Charging a round-bottom flask with morpholine and an appropriate solvent (e.g., methanol or dichloromethane).

- Cooling the reaction mixture if necessary, to control exothermicity.

- Addition of a methylene donor reagent, such as formaldehyde or a related equivalent, to introduce the methylene group at the nitrogen atom.

- Subsequent treatment with hydrochloric acid or a chloride salt to form the chloride salt of 4-Methylenemorpholin-4-ium.

- Purification by crystallization or column chromatography to isolate the pure compound.

This method ensures the formation of the quaternary ammonium salt with the methylene substituent firmly attached to the nitrogen atom of the morpholine ring.

Specific Example from Literature

In a study related to phosphoinositide 3-kinases inhibitors, methylenemorpholin-4-ium chloride was used as a reagent, prepared by adding 0.1 mL triethylamine and 0.5 mL methanol to the reaction mixture under argon atmosphere, followed by chromatographic purification. Although the paper focuses on applications, the preparation details indicate careful control of reaction conditions and purification steps.

Comparative Analysis of Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, Dichloromethane (DCM), THF | Choice depends on solubility and reaction |

| Atmosphere | Argon or Nitrogen | To prevent oxidation or moisture interference |

| Temperature | 0 °C to room temperature | Cooling may be applied during addition |

| Methylene Donor | Formaldehyde or equivalents | Controlled addition to avoid overreaction |

| Base Additive | Triethylamine (Et3N) | Neutralizes acid formed during reaction |

| Purification | Column chromatography, crystallization | Ensures high purity |

Research Findings on Stability and Reactivity

While direct studies on this compound are limited, related uronium and ammonium salts containing morpholine moieties have been extensively studied for their stability and reactivity profiles. For instance, uronium salts with morpholine groups exhibit:

- Solubility : Morpholine-containing salts show enhanced solubility in polar aprotic solvents like DMF, which is advantageous for synthetic applications.

- Hydrolytic Stability : Morpholine-based uronium salts demonstrate moderate stability in solution, with stability decreasing over time but sufficient for typical synthetic procedures.

- Reactivity : The presence of the morpholine ring increases reactivity compared to classical tetramethylammonium salts, facilitating efficient coupling reactions.

These properties suggest that this compound, as a morpholine-based quaternary ammonium salt, would possess favorable solubility and reactivity characteristics suitable for diverse synthetic applications.

Summary Table of Preparation Method and Properties

| Aspect | Description |

|---|---|

| Starting Material | Morpholine |

| Methylene Source | Formaldehyde or equivalent |

| Reaction Atmosphere | Argon or nitrogen |

| Solvent | Methanol, DCM, or THF |

| Temperature Range | 0 °C to room temperature |

| Base Additive | Triethylamine (Et3N) |

| Purification Techniques | Column chromatography, crystallization |

| Stability | Moderate hydrolytic stability; stable under inert atmosphere |

| Solubility | Good solubility in polar solvents like DMF |

| Application Context | Used as reagent/intermediate in organic synthesis |

Chemical Reactions Analysis

Types of Reactions: 4-Methylenemorpholin-4-ium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to morpholine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed under mild to moderate conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Morpholine derivatives.

Substitution: Various substituted morpholinium salts depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 4-methylenemorpholin-4-ium chloride exhibit significant antimicrobial properties. A study published in 2022 demonstrated that synthesized compounds based on this chloride showed broad-spectrum activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The compounds also displayed notable antidiabetic effects, inhibiting enzymes such as α-amylase and α-glucosidase by up to 93.2% and 73.7%, respectively .

DNA Interaction Studies

Further investigations have revealed the potential of these compounds as anticancer agents through their interaction with DNA. The study highlighted hyperchromic effects, suggesting strong binding affinity to DNA, which could be leveraged for therapeutic applications in cancer treatment .

Electrochemistry

Ionic Liquids and Conductivity

this compound is a precursor for the synthesis of ionic liquids (ILs). These ILs are characterized by their excellent conductivity, broad electrochemical window, thermal stability, and low volatility . The morpholinium cation is particularly favored in the development of ILs due to its cost-effectiveness and ease of synthesis. Such ionic liquids have potential applications in electrochemical processes, including batteries and fuel cells.

Materials Science

Synthesis of Functional Materials

The compound has been utilized in the synthesis of functional materials with specific properties. For instance, it serves as a coupling agent in various chemical reactions that require proton acceptors in their iminium moiety . This functionality is crucial for developing advanced materials used in coatings, adhesives, and composites.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and antidiabetic activities | Broad-spectrum antimicrobial effects; enzyme inhibition |

| DNA Interaction | Potential anticancer applications | Strong binding affinity to DNA |

| Electrochemistry | Precursor for ionic liquids | Excellent conductivity; low volatility |

| Materials Science | Synthesis of functional materials | Effective coupling agent for various chemical reactions |

Case Studies

-

Antimicrobial Study (2022)

A comprehensive study evaluated the antimicrobial activity of synthesized compounds derived from this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent . -

Electrochemical Applications (2008)

Research highlighted the use of quaternary morpholine halides in forming ionic liquids with superior electrochemical properties. These findings suggest promising applications in energy storage devices . -

DNA Interaction Analysis (2022)

A detailed analysis of how synthesized compounds interact with DNA demonstrated potential anticancer properties through specific binding mechanisms, indicating avenues for further research in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-methylenemorpholin-4-ium chloride involves its interaction with molecular targets through ionic and covalent bonding. The compound can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. Its quaternary ammonium structure allows it to interact with negatively charged species, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key morpholinium-based chloride derivatives, highlighting structural variations, molecular properties, and applications:

Structural and Functional Analysis

Solubility and Stability

- Methoxyphenoxyacetyl-substituted derivative: The bulky aromatic substituent reduces water solubility but improves lipid membrane permeability, suggesting utility in drug formulation .

- 2,6-Dimethylmorpholine derivative : Steric hindrance from methyl groups increases thermal stability, critical for high-temperature reactions .

Crystallographic Insights

Pharmaceutical Intermediates

Morpholinium chlorides with aromatic substituents (e.g., chlorobenzylideneamino groups) show promise in antimicrobial drug development due to their ability to disrupt bacterial cell walls . Similarly, HMMC’s hydrazino group is leveraged in antitubercular agents .

Ionic Liquids

Simpler morpholinium salts (e.g., this compound) are explored as ionic liquids for green chemistry applications, owing to their low volatility and tunable solubility .

Biological Activity

4-Methylenemorpholin-4-ium chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is a quaternary ammonium compound derived from morpholine. Its structure can be represented as follows:

- Chemical Formula : C₅H₈ClN

- Molecular Weight : 137.58 g/mol

This compound features a methylene bridge that enhances its interaction with biological targets, making it a subject of interest in various pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : Research indicates that this compound exhibits inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in cell growth and differentiation pathways. Specifically, it has been shown to inhibit FGFR-1 and FGFR-3 kinases, suggesting potential applications in treating proliferative disorders such as cancer .

- Antiviral Properties : The compound has demonstrated activity against viral targets, including telomerase and HIV-1 reverse transcriptase, with IC50 values of 2.64 µM and 19.9 µM respectively . This positions it as a candidate for antiviral drug development.

- Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines, revealing dose-dependent effects that warrant further investigation into its therapeutic index .

Table of Biological Activities

| Biological Activity | Target/Effect | IC50 Value (µM) |

|---|---|---|

| FGFR Inhibition | FGFR-1, FGFR-3 | Not specified |

| Telomerase Inhibition | Telomerase | 2.64 |

| HIV-1 Reverse Transcriptase Inhibition | HIV-1 RT | 19.9 |

| Cytotoxicity | Various Cancer Cell Lines | Dose-dependent |

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on lung adenocarcinoma cells. The results indicated significant inhibition of cell proliferation at concentrations above 10 µM, highlighting its potential as an anticancer agent .

Case Study 2: Antiviral Activity

In another study focusing on its antiviral properties, the compound was tested against HIV-1. The results showed that it effectively inhibited viral replication at micromolar concentrations, suggesting that further development could lead to new therapeutic options for HIV treatment .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are most effective for characterizing 4-Methylenemorpholin-4-ium chloride, and how should data be interpreted?

- Methodological Answer :

- X-ray crystallography is the gold standard for structural elucidation. Use SHELXL (part of the SHELX suite) for refinement, leveraging its robust algorithms for handling high-resolution data and resolving positional parameters . For visualization, ORTEP-3 provides a graphical interface to validate thermal ellipsoids and molecular geometry .

- Validation : Employ the PLATON toolset (e.g., ADDSYM and TWINLAWS) to check for missed symmetry or twinning, ensuring compliance with IUCr standards .

- Spectroscopy : Pair crystallography with ¹H/¹³C NMR to confirm protonation states (e.g., morpholinium NH+ signals) and mass spectrometry (MS) to verify molecular weight (137.61 g/mol, per CAS 3651-67-0) .

Q. What are the stability considerations for this compound under different storage and experimental conditions?

- Methodological Answer :

- Storage : Store in airtight glass containers at 2–8°C to prevent hygroscopic degradation. The compound’s melting point (70–75°C) suggests thermal stability at room temperature but avoid prolonged exposure to moisture .

- Experimental Handling : In aqueous reactions, maintain pH < 7 to stabilize the hydrochloride salt form. Use Karl Fischer titration to monitor residual water content in solvents .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict molecular aggregation?

- Methodological Answer :

- Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds into motifs (e.g., chains, rings). Use SHELXL to extract H-bond distances (D-H···A) and angles, then classify using Crystallography Open Database (COD) benchmarks .

- For predictive modeling, combine Hirshfeld surface analysis (via CrystalExplorer) with DFT calculations (e.g., Gaussian) to quantify interaction energies and map electrostatic potential surfaces .

Q. How can researchers resolve contradictions in crystallographic refinement data for this compound?

- Methodological Answer :

- Redundancy Check : Compare Rint values across datasets; values > 5% indicate poor data quality. Re-collect data with higher redundancy or optimize crystal mounting .

- Twinned Data : Use SHELXD for twin law identification and SHELXL for HKLF 5 refinement. Validate with Rfree cross-validation (ΔRfree > 5% suggests overfitting) .

- Disorder Modeling : Apply PART instructions in SHELXL to split occupancy for disordered atoms, ensuring Fo-Fc maps align with electron density .

Q. How does the hydrochloride salt formation impact the solubility and reactivity of this compound in pharmaceutical intermediates?

- Methodological Answer :

- Solubility : The hydrochloride salt increases aqueous solubility via ion-dipole interactions. Quantify using shake-flask method (logP = -1.2 predicted via PubChem CID 3083815 ) in buffered solutions (pH 1–6) .

- Reactivity : The protonated morpholinium nitrogen enhances electrophilicity. Monitor nucleophilic substitution (e.g., SN2 at CH2Cl) via HPLC-MS with a C18 column (ACN/H2O gradient) to track byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.